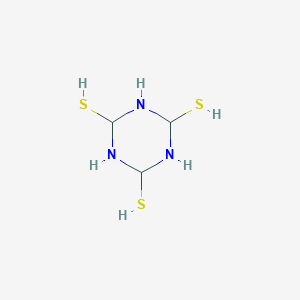

1,3,5-Triazinane-2,4,6-trithiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C3H9N3S3 |

|---|---|

Molecular Weight |

183.3 g/mol |

IUPAC Name |

1,3,5-triazinane-2,4,6-trithiol |

InChI |

InChI=1S/C3H9N3S3/c7-1-4-2(8)6-3(9)5-1/h1-9H |

InChI Key |

QEEYDEOFDJWDKU-UHFFFAOYSA-N |

Canonical SMILES |

C1(NC(NC(N1)S)S)S |

Origin of Product |

United States |

Historical Context and Early Investigations of Triazinane Derivatives

The journey into the chemistry of 1,3,5-triazinane (B94176) derivatives is deeply rooted in the history of 1,3,5-triazine (B166579) itself. The exploration of this class of compounds began as early as the late 18th century, with the synthesis of cyanuric acid (1,3,5-triazine-2,4,6-trione) in 1793. thieme-connect.de This was followed by the synthesis of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in the 1820s and 1830s. thieme-connect.desynthetikaeu.com

Cyanuric chloride emerged as a pivotal and versatile starting material for a vast array of s-triazine derivatives. researchgate.net Its three chlorine atoms can be substituted sequentially with various nucleophiles, including those containing oxygen, nitrogen, and sulfur, by carefully controlling reaction conditions such as temperature. researchgate.netnih.gov This stepwise substitution allows for the precise construction of both symmetrical and non-symmetrical triazine compounds. nih.gov

The synthesis of 1,3,5-triazinane-2,4,6-trithiol, also known as trithiocyanuric acid, leverages this reactivity. It can be prepared through the reaction of cyanuric chloride with a sulfur nucleophile like sodium sulfide (B99878) or sodium hydrosulfide (B80085) in an aqueous environment. google.com These early synthetic methodologies paved the way for the production of this compound and its salts, enabling further investigation into their properties and potential applications.

Significance and Scope of Research on 1,3,5 Triazinane 2,4,6 Trithiol

The significance of 1,3,5-triazinane-2,4,6-trithiol in modern research is multifaceted, stemming largely from the reactivity of its three thiol groups. These groups are excellent ligands for metal ions, which has led to the compound's most prominent application: the removal of heavy metals from wastewater. The trisodium (B8492382) salt of this compound is particularly effective as a precipitating agent for various heavy metals, including lead, mercury, cadmium, and copper. nbinno.comnicesynth-chem.com It forms stable, insoluble complexes with these metal ions, facilitating their removal from industrial effluents and contaminated water sources, even when the metals are present as complexes that are difficult to remove by conventional means. nbinno.comnicesynth-chem.com

Beyond its role in environmental remediation, this compound serves as a critical building block in supramolecular and materials chemistry. Its trifunctional nature makes it an ideal scaffold for the synthesis of more complex architectures such as dendrimers and coordination polymers. tamu.edu Researchers have utilized the triazine core as a template to create highly structured, multifunctional molecules with potential uses in catalysis and drug delivery. tamu.educore.ac.uk The ability to precisely attach different chemical moieties to the triazine ring opens up possibilities for designing materials with tailored properties. nih.gov

Overview of Key Academic Disciplines Engaging with 1,3,5 Triazinane 2,4,6 Trithiol Chemistry

Conventional Synthetic Routes to the Core Scaffold

The primary and most established methods for synthesizing the this compound core structure are detailed below.

The most common and industrially significant method for preparing this compound involves the reaction of cyanuric chloride with a sulfide (B99878) source. google.com Cyanuric chloride, a readily available and inexpensive starting material, possesses three reactive chlorine atoms that can be sequentially substituted by nucleophiles. researchgate.netwikipedia.org In this synthesis, a sulfide precursor, such as sodium sulfide or sodium hydrosulfide (B80085), acts as the nucleophile, displacing the chlorine atoms on the triazine ring. google.com

The reaction is typically carried out in an aqueous medium. google.com The temperature of the reaction is gradually increased, often in a range from 10 to 100 °C, to facilitate the stepwise substitution of the chlorine atoms. google.com The presence of a base, such as sodium carbonate or sodium bicarbonate, is crucial to neutralize the hydrochloric acid generated during the reaction. google.com The molar ratio of the reactants is a key parameter, with the sulfide precursor generally used in a slight excess (90 to 120% of the theoretical amount) to ensure complete conversion of the cyanuric chloride. google.com

A typical procedure involves dissolving the sodium sulfide and sodium bicarbonate in water, followed by the portion-wise addition of cyanuric chloride at a controlled temperature (e.g., 30-35 °C). google.com After the addition is complete, the reaction mixture is heated to a higher temperature (e.g., 95 °C) to drive the reaction to completion. google.com

While the reaction of cyanuric chloride with sulfide precursors is the dominant synthetic route, alternative methods for preparing the triazine-trithiol system have been explored. These alternative strategies often aim to introduce the sulfur atoms through different chemical transformations. For instance, the reaction of cyanuric chloride with other sulfur-containing nucleophiles, such as thiols, can also lead to the formation of substituted triazine-trithiols. nih.govnih.gov The reactivity of cyanuric chloride allows for a stepwise substitution, enabling the introduction of one, two, or three thiol groups by carefully controlling the reaction conditions, such as temperature and stoichiometry. nih.govnih.govresearchgate.net

Synthesis of Substituted this compound Analogues

The synthesis of substituted analogues of this compound allows for the fine-tuning of the molecule's properties for specific applications.

A significant class of derivatives is the 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones. dntb.gov.uanih.govresearchgate.net These compounds, also referred to as N,N',N''-triarylthioisocyanurates, are synthesized from their corresponding oxygen analogues, the 1,3,5-triaryl-1,3,5-triazinane-2,4,6-triones (triarylisocyanurates). researchgate.netmdpi.com The thionation reaction, which involves the replacement of the carbonyl oxygen atoms with sulfur atoms, is the key step in this synthesis. researchgate.netmdpi.com

The synthesis of several new 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithione derivatives has been reported, along with partially thionated analogues. dntb.gov.uanih.gov For example, 1,3,5-tris(4-tolyl)-1,3,5-triazinane-2,4,6-trithione was synthesized from 1,3,5-tris(4-tolyl)-1,3,5-triazinane-2,4,6-trione with a near-quantitative yield. mdpi.com The reaction conditions and yields for the synthesis of various 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones are summarized in the interactive data table below.

The versatile reactivity of cyanuric chloride provides a platform for introducing a wide array of functional groups onto the triazine core. nih.govresearchgate.net The sequential nucleophilic substitution of the chlorine atoms allows for the controlled and stepwise introduction of different substituents. nih.govresearchgate.netresearchgate.net The reactivity of the chlorinated triazine decreases with each substitution, facilitating the synthesis of both symmetric and non-symmetric di- and tri-substituted derivatives. researchgate.netmdpi.com

Nucleophiles centered on oxygen, nitrogen, and sulfur atoms are commonly employed to introduce diverse functionalities. nih.govresearchgate.net For instance, alcohols, amines, and thiols can be reacted with cyanuric chloride under specific conditions to yield the desired substituted triazines. nih.govfrontiersin.org The choice of solvent and base, as well as the reaction temperature, are critical parameters for controlling the selectivity of the substitution. nih.govfrontiersin.org For example, the reaction of cyanuric chloride with a nucleophile at 0°C in the presence of a base like diisopropylethylamine (DIEA) in a solvent such as dichloromethane (B109758) (DCM) can lead to the formation of monosubstituted products. nih.govfrontiersin.org Subsequent reactions with other nucleophiles at room temperature or elevated temperatures can then be used to introduce additional functional groups. nih.govfrontiersin.org

Optimization of Reaction Conditions and Yield for Academic Research

In an academic research setting, the optimization of reaction conditions is crucial for maximizing yield and purity. For the synthesis of this compound and its derivatives, several factors can be fine-tuned.

For the synthesis from cyanuric chloride, the reaction temperature is a critical parameter that controls the rate and selectivity of the nucleophilic substitution. nih.govfrontiersin.org Lower temperatures (e.g., 0 °C) are often used for the initial substitution to achieve monosubstitution, while higher temperatures are employed for subsequent substitutions. nih.govfrontiersin.org The choice of base is also important; non-nucleophilic bases like DIEA are commonly used to scavenge the HCl produced during the reaction without competing with the desired nucleophile. nih.govfrontiersin.org The solvent can also influence the reaction outcome, with aprotic solvents like DCM being frequently used. nih.govfrontiersin.org

For the synthesis of 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones, the choice of thionating agent and reaction conditions are key to achieving high yields. Research has shown that Lawesson's reagent is an effective thionating agent for converting the corresponding triones to trithiones. mdpi.com The optimization of reaction time and temperature is essential to ensure complete thionation while minimizing side reactions.

The following table summarizes the optimized reaction conditions for the synthesis of a specific 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithione derivative.

Coordination Chemistry of 1,3,5 Triazinane 2,4,6 Trithiol

Ligand Design and Binding Modes

The unique structural characteristics of 1,3,5-triazinane-2,4,6-trithiol dictate its coordination behavior, making it a subject of significant interest in ligand design.

This compound and its derivatives are capable of acting as multidentate ligands due to the presence of both nitrogen and sulfur atoms that can donate electron pairs to a metal center. The triazine ring itself contains three nitrogen atoms, and the three thione/thiol groups provide sulfur donor atoms. This allows for a variety of coordination modes, including monodentate, bidentate, and bridging behavior. researchgate.netuky.edu The specific coordination is influenced by factors such as the metal ion's nature, the reaction conditions, and the tautomeric form of the ligand. researchgate.netuky.edu For instance, in some complexes, the ligand may coordinate through a sulfur atom and an adjacent ring nitrogen atom, forming a chelate ring. uky.edu In other cases, it can bridge multiple metal centers, leading to the formation of coordination polymers. researchgate.net

This compound can exist in two tautomeric forms: the trithione form and the trithiol form. The equilibrium between these forms is crucial in determining its complexation behavior. nih.gov The trithione form, with C=S double bonds, and the trithiol form, with S-H single bonds, offer different sets of donor atoms for coordination. The deprotonation of the thiol groups in the trithiol form generates anionic sulfur donors, which can form strong bonds with metal ions. The specific tautomer that participates in complexation can be influenced by the pH of the reaction medium. researchgate.net For example, careful control of pH allows for the isolation of different metal-TMT complexes. researchgate.net The presence of different tautomers can lead to the formation of complexes with varying stoichiometries and structures. nih.gov

Metal Complexation Studies

Extensive research has been conducted on the complexation of this compound with a variety of metal ions, revealing a diverse range of coordination compounds.

A number of transition metal complexes of this compound have been synthesized and characterized. These complexes often exhibit interesting structural and electronic properties. The synthesis typically involves the reaction of a salt of the metal with the ligand in a suitable solvent. nih.gov The resulting complexes can be characterized by various techniques, including single-crystal X-ray diffraction, infrared spectroscopy, and elemental analysis. nih.govmdpi.com For instance, complexes with the general formulas M₃(TMT)₂·nH₂O (where M can be Co, Cu, Cd) and M(H₂TMT)₂·nH₂O (where M can be Co, Cu) have been intentionally synthesized by controlling the pH and stoichiometry. researchgate.net The coordination environment around the metal center can vary, leading to different geometries. nih.gov

Table 1: Examples of Transition Metal Complexes with this compound and its Derivatives

| Metal Ion | Complex Formula | Coordination Environment of Metal | Reference(s) |

| Fe(II) | [Fe(tpt)Cl₂]·2H₂O | Square pyramidal | nih.gov |

| Mn(II) | Mn(tpt)(NO₃)(H₂O)₂ | Not specified | nih.gov |

| Cu(II) | CuL₂ | Slightly distorted square-planar | researchgate.net |

| Ni(II) | NiL₂ | Slightly distorted square-planar | researchgate.net |

| Zn(II) | ZnL'₂ | Distorted octahedral | researchgate.net |

Note: 'tpt' refers to 2,4,6-tris(2-pyridyl)-s-triazine, a derivative of 1,3,5-triazine (B166579). 'L' and 'L'' represent different macrocyclic and macroacyclic Schiff base ligands derived from piperazine (B1678402) and other precursors.

The complexation of this compound with s-block metals, such as those from Group 2 (alkaline earth metals), has also been investigated. uky.edu These studies provide insights into the principles of hard and soft acids and bases (HSAB) theory. libretexts.orglibretexts.orgyoutube.comwikipedia.org According to HSAB theory, hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. libretexts.orgwikipedia.org

In the context of this compound, the nitrogen atoms are considered harder bases, while the sulfur atoms are softer bases. nih.gov Hard metal ions, like Mg²⁺, which is a hard acid, tend to interact more with the harder nitrogen or oxygen (from water molecules) donors. uky.edulibretexts.org In contrast, larger, more polarizable "softer" metal ions from the s-block, such as Ba²⁺, exhibit a greater tendency to form covalent bonds with the soft sulfur donors of the ligand. uky.edu This difference in bonding character is evident in the crystal structures of the resulting complexes. For example, the magnesium complex Mg(H₂TMT)₂·6H₂O is described as salt-like with extensive hydrogen bonding, whereas the barium complexes show dominant covalent Ba-S bonding. uky.edu

The structural analysis of metal complexes of this compound reveals a variety of coordination geometries. These geometries are influenced by the size and charge of the metal ion, the coordination number, and the nature of the other ligands present in the coordination sphere. nih.gov For example, in some iron(II) complexes, a square pyramidal geometry has been observed. nih.gov The ligand can act as a tridentate NNN donor, forming two five-membered metallocycles. nih.gov

The coordination of the ligand to a metal ion also gives rise to ligand field effects, which can be studied using spectroscopic techniques such as UV-visible spectroscopy. These effects can influence the color and magnetic properties of the complexes. nih.gov The electronic structure of these complexes can be further elucidated through theoretical methods like DFT calculations. nih.govresearchgate.net

Intermetallic Electronic Coupling in Polynuclear Complexes

The arrangement of multiple metal centers in close proximity within a single molecular entity, a hallmark of polynuclear complexes, provides a framework for studying metal-metal interactions. These interactions, mediated by the bridging ligands, can significantly influence the electronic and magnetic properties of the material. In the context of polynuclear complexes involving triazine-based ligands, the nature of the bridging moiety is paramount in dictating the type and magnitude of the magnetic exchange between paramagnetic metal centers.

While specific studies on the intermetallic electronic coupling in polynuclear complexes of this compound are not extensively detailed in the available literature, insights can be drawn from related systems. For instance, in polynuclear complexes, bridging ligands like the azido (B1232118) (N₃⁻) group can facilitate either ferromagnetic or antiferromagnetic coupling depending on the geometry of the bridge. researchgate.net The sulfur atoms of the 1,3,5-triazinane-2,4,6-trithiolate ligand can act as bridges between metal centers, creating pathways for superexchange interactions. The efficiency and nature of this electronic communication are dependent on several factors, including the metal-sulfur-metal bond angles and the orbital overlap between the metal d-orbitals and the sulfur p-orbitals. researchgate.net

In a related study on a dinuclear cobalt(II) complex with a 2,4,6-tris(di-2-pyridylamine)-1,3,5-triazine ligand, weak antiferromagnetic coupling between the two Co(II) ions was observed. nih.gov This interaction was found to influence the complex's slow magnetic relaxation behavior. nih.gov Although this complex does not feature the trithiol ligand, it demonstrates the capacity of the triazine core to participate in mediating magnetic interactions in polynuclear systems.

Formation of Coordination Polymers and Extended Structures

The ability of 1,3,5-triazinane-2,4,6-trithiolate to act as a multidentate linker is fundamental to the construction of coordination polymers. These extended structures can range from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks, with the dimensionality and topology being influenced by the coordination preferences of the metal ion, the flexibility of the ligand, and the reaction conditions.

One-Dimensional Chains via Metal-Ligand Interactions

One-dimensional coordination polymers are formed when metal centers are sequentially bridged by ligands to create an infinite chain. The 1,3,5-triazinane-2,4,6-trithiolate ligand, with its three potential coordination sites, is well-suited for the formation of such structures. The specific coordination mode of the ligand dictates the architecture of the resulting chain.

A pertinent example, although with a related ligand, is the one-dimensional chain compound formed between Fe(II) and 1,3,5-triazine-2,4,6-tricarboxylate. rsc.org In this structure, the high-spin Fe(II) centers are linked by the triazine-based ligand, exhibiting weak magnetic interactions between the paramagnetic centers. rsc.org This illustrates how triazine derivatives can effectively act as linkers in the formation of 1D coordination polymers with interesting magnetic properties.

Studies on pseudo-one-dimensional chromium thiolate coordination polymers have revealed that the magnetic coupling (antiferromagnetic vs. ferromagnetic) within the chains can be controlled by the geometric constraints imposed by the surrounding coordination polymer scaffold. nih.govchemrxiv.org This highlights the intricate relationship between the ligand structure, the resulting coordination geometry, and the macroscopic magnetic properties of the 1D chain.

The synthesis of a 1D Ni(II) coordination polymer with a hydrolyzed s-triazine type ligand and a thiocyanate (B1210189) linker further demonstrates the versatility of triazine-based systems in forming extended structures. mdpi.com In this case, one of the thiocyanate groups acts as a bridging ligand, connecting the Ni(II) centers into a one-dimensional polymer. mdpi.com

Multi-Dimensional Network Formation

Research on metal-organic frameworks (MOFs) based on a related ligand, 1,3,5-triazine-2,4,6-triyltrithio-triacetic acid, has demonstrated the successful synthesis of 3D frameworks with Pb(II) and Ni(II). rsc.org In these structures, the triazine-based ligand exhibits different coordination modes, leading to novel and complex network topologies. rsc.org The resulting materials also displayed interesting photoluminescence and photocatalytic properties. rsc.org

The formation of 2D and 3D coordination polymers has also been achieved with other triazine derivatives. For example, 2,4,6-tris(4-pyridyl)-1,3,5-triazine has been used to construct 3D Co(II) MOFs with polycarboxylate co-ligands, which have shown promise as electrocatalysts. rsc.org The ability of the triazine core to act as a rigid node is crucial in the formation of these robust, porous frameworks.

The general principles of constructing coordination frameworks often rely on the use of rigid organic ligands to link metal centers or metal-containing secondary building units (SBUs). mdpi.com The geometry of the linking ligand is a key determinant of the final network topology. The trigonal symmetry of the 1,3,5-triazine core makes it an ideal building block for creating networks with high symmetry and porosity. While specific examples with this compound are not abundant in the provided search results, the chemistry of related triazine and thiolate ligands strongly suggests its potential for forming intricate and functional multi-dimensional coordination polymers.

Supramolecular Chemistry of 1,3,5 Triazinane 2,4,6 Trithiol

Self-Assembly Mechanisms

The spontaneous organization of molecules into ordered structures, known as self-assembly, is a cornerstone of supramolecular chemistry. For 1,3,5-triazinane-2,4,6-trithiol, this process is primarily driven by a combination of hydrogen bonding and π-stacking interactions.

Hydrogen Bonding Interactions (N-H...S, N-H...N, N-H...O)

Hydrogen bonds are crucial in the molecular recognition and self-assembly of 1,3,5-triazine (B166579) derivatives. nih.gov The presence of both hydrogen bond donors (N-H groups) and acceptors (S, N, and potentially O atoms in co-crystallized solvents or functionalized derivatives) within the this compound structure allows for the formation of extensive hydrogen-bonding networks.

The N-H...S hydrogen bond is a particularly significant interaction in the solid-state structures of these compounds. For instance, in some crystal structures, intermolecular S...N-H hydrogen bonding is a common feature, with distances around 3.24 Å. uky.edu This interaction plays a pivotal role in linking individual molecules into larger aggregates.

In addition to N-H...S bonds, N-H...N and N-H...O interactions are also prevalent, especially when other molecules or functional groups are present. The ability of 1,3,5-triazine derivatives to form strong, simultaneous hydrogen bonds is a key factor in the generation of organized aggregates. mdpi.comresearchgate.net For example, in the presence of water molecules, hydrogen bonding can occur between the sulfur atoms of the triazine ring and the protons of water molecules, with S...H-O distances of approximately 2.7 Å. uky.edu

π-Stacking Interactions in Solid-State Structures

The triazine ring is an electron-deficient aromatic system, which makes it prone to engaging in π-stacking interactions. These non-covalent interactions, arising from the overlap of π-orbitals between adjacent aromatic rings, are a significant force in the stabilization of the solid-state structures of this compound and its derivatives. nih.gov

In many of its crystal structures, the triazine units adopt a coplanar, efficiently packed arrangement, which is a common feature for many TMT structures. uky.edu This stacking is often observed with the triazinyl groups arranged in a parallel fashion. The interplay between hydrogen bonding and π-stacking interactions dictates the final packing arrangement of the molecules in the crystal lattice. rsc.org The rigidity of the molecular structure, reinforced by these intramolecular π-π stacking interactions, can influence the electronic and luminescent properties of the resulting materials. rsc.org

Formation of Supramolecular Architectures

The self-assembly of this compound and its derivatives gives rise to a variety of supramolecular architectures with distinct dimensionalities and functionalities.

One-Dimensional and Two-Dimensional Porous Structures

Through a combination of hydrogen bonding and π-stacking, this compound can form extended networks, leading to the creation of one-dimensional (1D) chains and two-dimensional (2D) sheets. These structures can exhibit porosity, a highly desirable property for applications in areas such as gas storage and separation.

For instance, the intermolecular N-H...S hydrogen bonds can link the triazine molecules into 1D chains. These chains can then further assemble through weaker interactions, such as van der Waals forces or π-stacking, to form 2D layers. The arrangement and orientation of the molecules within these layers can define pores or channels of specific sizes and shapes.

Supramolecular Capsules and Host-Guest Chemistry

Beyond extended networks, this compound derivatives can also form discrete, cage-like structures known as supramolecular capsules. These capsules are capable of encapsulating smaller molecules (guests) within their cavities, a field of study known as host-guest chemistry. mdpi.com The formation of these capsules is often driven by the same non-covalent interactions that govern the formation of extended structures.

The internal cavity of a supramolecular capsule can provide a unique microenvironment for a guest molecule, potentially altering its reactivity or properties. The size and shape of the cavity, and thus the selectivity for certain guests, can be tuned by modifying the structure of the triazine-thiol building blocks.

Dynamic Covalent Chemistry in Triazine-Thiol Systems

Dynamic covalent chemistry (DCC) combines the reversibility of non-covalent interactions with the robustness of covalent bonds. acs.orgnih.gov This approach allows for the formation of adaptable and stimulus-responsive materials. The reaction between hexahydrotriazines and thiols can produce a dynamic covalent motif known as a thioaminal. acs.orgacs.org

This dynamic covalent bond is responsive to chemical triggers, such as the addition of other thiols, which can induce exchange reactions. acs.org This property is particularly useful for applications in drug delivery and the development of self-healing materials. acs.orgnih.gov For example, a polymer with thioaminal linkages can be depolymerized and then repolymerized, demonstrating the reversible nature of the dynamic covalent bond. acs.org Furthermore, this chemistry has been employed for the site-selective modification of peptides, where the triazine-thiol exchange can be controlled by pH to target specific cysteine residues. chemrxiv.org

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the molecular and electronic properties of 1,3,5-triazinane-2,4,6-trithiol and its derivatives.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study this compound and related compounds.

DFT calculations have been employed to optimize the geometry of this compound and its derivatives, providing insights into their three-dimensional structures. anu.edu.auresearchgate.net For instance, studies on 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones have utilized DFT to understand the impact of substituting oxygen with sulfur on the electronic structure and linear optical properties of these heterocycles. anu.edu.auresearchgate.netnih.govmdpi.com These calculations have revealed a bathochromic (red) shift in the absorption bands and more effective fluorescence quenching upon thionation. anu.edu.auresearchgate.netnih.govmdpi.com

Furthermore, DFT has been used to study the interaction of this compound with metal ions, which is crucial for its application as a corrosion inhibitor. researchgate.net DFT calculations can provide information on the electronic structure, binding energies, and reactivity of the inhibitor molecules with metal complexes, often at a faster pace than experimental methods. researchgate.net For example, the electronic properties of TTCA, including the highest occupied molecular orbital (HOMO) energy of -7.617 eV and the lowest unoccupied molecular orbital (LUMO) energy of -4.301 eV, resulting in an energy gap of 3.316 eV, have been determined using DFT. researchgate.net

The vibrational properties of this compound in its natural, deuterated, and anionic forms have also been investigated using DFT calculations to support experimental FT-IR and Raman spectroscopy data. researchgate.net

Table 1: Selected DFT-Calculated Properties of this compound

| Property | Calculated Value | Reference |

| HOMO Energy | -7.617 eV | researchgate.net |

| LUMO Energy | -4.301 eV | researchgate.net |

| Energy Gap | 3.316 eV | researchgate.net |

Time-Dependent DFT (TD-DFT) for Photophysical Properties and Vertical Excitations

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in the presence of time-dependent external fields, such as light. This method is particularly useful for studying photophysical properties and vertical excitations.

TD-DFT calculations have been performed on derivatives of 1,3,5-triazinane-2,4,6-trithione to understand their electronic absorption spectra. anu.edu.au These calculations have shown that the lowest-energy intense absorption band is not a simple HOMO-LUMO transition but involves deeper-lying occupied molecular orbitals, resulting in a symmetrical charge transfer from the periphery to the central ring with a dominant π*←π character. anu.edu.au The computed vertical excitations from TD-DFT have been compared with experimental UV-Visible spectra, showing good agreement. researchgate.net

In the study of a ruthenium complex containing a functionalized tetradentate ligand, TD-DFT was used to calculate the electronic spectra, which qualitatively reproduced the experimental absorption spectra. nih.gov This analysis allowed for the assignment of absorption bands to mixed metal/ligand-to-ligand charge-transfer transitions. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. libretexts.orgwikipedia.org The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. libretexts.org

For this compound, the analysis of HOMO and LUMO orbitals helps in understanding its stability and reactivity. researchgate.net The energy gap between the HOMO and LUMO is an indicator of chemical stability. researchgate.netresearchgate.net

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution in a molecule and is a powerful tool for predicting chemical reactivity. mdpi.comresearchgate.net The MESP map shows regions of positive potential (electron-deficient) and negative potential (electron-rich), which are susceptible to nucleophilic and electrophilic attack, respectively. researchgate.net For this compound, the MESP map helps to identify the electron-rich nitrogen and sulfur atoms, which are potential sites for coordination with metal ions. researchgate.netresearchgate.net

Reaction Kinetics and Mechanisms from a Theoretical Perspective

Computational chemistry also provides valuable insights into the kinetics and mechanisms of chemical reactions involving this compound.

Computational Studies on Tautomerization Kinetics

This compound can exist in different tautomeric forms. researchgate.netresearchgate.net Tautomers are isomers of a compound which differ only in the position of protons and electrons. Computational studies can be used to determine the relative stabilities of these tautomers and the energy barriers for their interconversion, providing insights into the kinetics of tautomerization. southampton.ac.ukdocumentsdelivered.com Theoretical calculations have been performed to understand the tautomerism in related heterocyclic systems, which can help in interpreting the chemical behavior of this compound. southampton.ac.ukdocumentsdelivered.com

Hydrogen Atom Tunneling and Catalytic Effects of Solvents on Reactivity

The solvent can also play a crucial role in the reactivity of this compound by stabilizing certain tautomers or transition states. Computational models can incorporate solvent effects to provide a more accurate description of reaction kinetics and mechanisms in solution. For example, in nonpolar solvents, some related acids have been shown to exist as more than one tautomer. southampton.ac.uk Theoretical studies can help elucidate the role of the solvent in these equilibria.

Spectroscopic Property Prediction and Validation against Experimental Data

Computational chemistry has become an indispensable tool for the interpretation and validation of experimental spectroscopic data. For this compound, also known as trithiocyanuric acid (TCA), theoretical calculations, particularly those using Density Functional Theory (DFT), have been crucial for assigning vibrational modes observed in Infrared (IR) and Raman spectroscopy. researchgate.net These studies provide a robust framework for understanding the molecule's structural and electronic properties by comparing predicted spectra with experimental findings.

Research has focused on the vibrational properties of trithiocyanuric acid in its stable thione tautomeric form. In this form, the molecule has a non-planar, chair-like C₃ᵥ symmetry. DFT calculations are employed to compute the theoretical vibrational frequencies and their corresponding intensities in both IR and Raman spectra. These calculated values are then correlated with the bands observed in experimentally obtained spectra. researchgate.net

A detailed comparison between the experimental and theoretical vibrational spectra reveals a strong correlation, which allows for precise assignment of the spectral bands. The quality of this match is often improved by applying a scaling factor to the calculated frequencies to correct for approximations in the theoretical model and the effects of the experimental environment. The Potential Energy Distribution (PED) analysis, derived from computational results, further refines these assignments by quantifying the contribution of different internal coordinates (like C=S stretching, N-H bending, etc.) to each vibrational mode. researchgate.net

For instance, a comprehensive study successfully correlated the FT-IR and Raman spectra of solid-state trithiocyanuric acid with DFT calculations. researchgate.net The neutralization of the acid to its anionic form (ttc³⁻) induces notable shifts in the wavenumbers, which are also accurately predicted by computational models. researchgate.net This validation of theoretical predictions against experimental data provides high confidence in the structural and vibrational analysis of the molecule.

Below are data tables summarizing the comparison between experimental and computationally predicted vibrational frequencies for this compound.

Interactive Data Table: Comparison of Experimental and Calculated FT-IR Spectra

| Experimental (cm⁻¹) | Calculated (cm⁻¹) | Assignment (Potential Energy Distribution %) |

| 3088 | 3194 | ν(NH) (99) |

| 1524 | 1545 | δ(NH) (64), ν(CN) (20) |

| 1485 | 1515 | δ(NH) (45), ν(CN) (39) |

| 1184 | 1195 | ν(CN) (41), δ(NH) (21), ν(CS) (18) |

| 1109 | 1113 | ν(CN) (58), ν(CS) (25) |

| 970 | 973 | γ(NH) (90) |

| 742 | 741 | ν(CS) (44), γ(C=S) (29) |

| 563 | 569 | γ(C=S) (64) |

| 465 | 458 | δ(NCN) (35), δ(CNC) (34) |

Abbreviations: ν (stretching), δ (in-plane bending), γ (out-of-plane bending). Data sourced from a study utilizing DFT calculations for vibrational analysis. researchgate.net

Interactive Data Table: Comparison of Experimental and Calculated FT-Raman Spectra

| Experimental (cm⁻¹) | Calculated (cm⁻¹) | Assignment (Potential Energy Distribution %) |

| 3087 | 3194 | ν(NH) (99) |

| 1528 | 1545 | δ(NH) (64), ν(CN) (20) |

| 1488 | 1515 | δ(NH) (45), ν(CN) (39) |

| 1185 | 1195 | ν(CN) (41), δ(NH) (21), ν(CS) (18) |

| 564 | 569 | γ(C=S) (64) |

| 467 | 458 | δ(NCN) (35), δ(CNC) (34) |

| 274 | 271 | δ(NCS) (45), δ(CNC) (25) |

| 232 | 229 | δ(NCS) (58) |

Abbreviations: ν (stretching), δ (in-plane bending), γ (out-of-plane bending). Data sourced from a study utilizing DFT calculations for vibrational analysis. researchgate.net

The close agreement between the experimental and calculated wavenumbers, as shown in the tables, underscores the predictive power of modern computational methods in spectroscopic analysis. Such validated theoretical models are essential for accurately interpreting the spectra of more complex derivatives and coordination compounds involving the this compound core structure. researchgate.netnih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Strategies for Complex Derivatives

Future research will likely focus on creating more complex derivatives of 1,3,5-triazinane-2,4,6-trithiol. nih.gov Current synthesis often starts with cyanuric chloride, where the chlorine atoms are substituted. wikipedia.org While effective, this method can sometimes lead to mixtures of products. mdpi.com A key area of future work will be the development of one-pot protocols that allow for the sequential and controlled substitution of the triazine core's reactive sites. nih.gov This would enable the creation of highly functionalized and asymmetrical triazine derivatives with tailored properties. researchgate.net

Another promising avenue is the exploration of thiol-ene reactions involving 1,3,5-triacryloylhexahydro-1,3,5-triazine (B1194398) (TAT) to produce functional tripodal thioethers. researchgate.net These reactions are efficient and can tolerate a wide range of functional groups, opening the door to new classes of derivatives. researchgate.net The synthesis of derivatives with mixed oxygen and sulfur substituents, known as "S,O-mixed" thioisocyanurates, is another area ripe for exploration. mdpi.com

Exploration of New Coordination Complexes with Emerging Metal Ions

The ability of this compound to coordinate with metal ions through its nitrogen and sulfur atoms makes it a versatile ligand for creating coordination polymers. researchgate.netsemanticscholar.org These materials have potential applications in catalysis, gas storage, and medicine. semanticscholar.org Future research will likely involve the synthesis and characterization of coordination complexes with a wider range of metal ions, including those that have been less studied to date. mdpi.com

A significant area of interest is the use of auxiliary ligands to influence the final structure and properties of the coordination complexes. nih.gov The choice of N-donor auxiliary ligands, for example, can lead to different coordination motifs, such as mononuclear structures or one-dimensional chains. nih.gov Researchers are also exploring the impact of reaction conditions, like pH and stoichiometry, to gain predictable and controlled synthesis of these complexes. capes.gov.br The study of coordination polymers with flexible ligands and the influence of environmental factors on their formation will also be a key research direction. nih.gov

Advanced Supramolecular Architectures for Functional Materials

The self-assembly properties of this compound and its derivatives are crucial for building advanced supramolecular structures. acs.orgrsc.org These structures are held together by non-covalent interactions, such as hydrogen bonds. iucr.orgiucr.org Future research will focus on designing and constructing novel supramolecular architectures with specific functions. iucr.org

One area of exploration is the formation of co-crystals with other organic molecules. iucr.orgnih.govworldscientific.com By carefully selecting the co-forming molecules, it is possible to create materials with unique properties. For instance, co-crystals with imidazole-based drugs have been shown to form different types of crystalline structures, including salts and cocrystals of salts. iucr.org Another exciting direction is the creation of complex assemblies, such as a 4:4 supramolecular structure formed with a dimeric zinc(II) complex. researchgate.net The study of how different functional groups on the triazine ring direct the assembly of these architectures will be critical.

Deeper Computational Insights into Complex Reaction Pathways and Material Properties

Computational methods are becoming increasingly important for understanding the behavior of this compound and its derivatives. iucr.orgnih.gov Quantum chemistry calculations can provide detailed descriptions of tautomerism, where the molecule can exist in different structural forms. iucr.org These calculations can also help to understand the stability of different tautomers and the effects of intermolecular interactions. iucr.org

Future computational work will likely focus on several key areas. Density Functional Theory (DFT) calculations can be used to study the electronic structure and optical properties of new derivatives, providing insights that can guide the synthesis of materials with specific characteristics. nih.gov Theoretical calculations can also be used to corroborate experimental findings, such as the vibrational frequencies observed in FTIR spectroscopy. researchgate.net Furthermore, computational modeling can help to elucidate complex reaction mechanisms and predict the structures of coordination polymers. semanticscholar.org

Tailored Applications in Emerging Technologies

The versatile properties of this compound and its derivatives make them promising candidates for a variety of emerging technologies. wikipedia.org One of the most well-established applications is in the removal of heavy metal ions from wastewater. wikipedia.orgnbinno.com Future work in this area could focus on developing even more efficient and selective heavy metal scavengers.

Other potential applications are also being explored. For example, some triazine derivatives have shown promise as host materials for highly efficient green phosphorescent organic light-emitting diodes (OLEDs). rsc.org The development of new derivatives with optimized electronic properties could lead to even better performance in this area. Additionally, the unique properties of these compounds make them interesting for applications in fields such as nonlinear optics and as precursors for nanoparticulate metal sulfides. semanticscholar.orgcapes.gov.br The synthesis of novel derivatives with specific biological activities, such as anticancer or antimicrobial properties, also represents a significant area for future research. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.